N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC16340641
Molecular Formula: C14H21N7OS
Molecular Weight: 335.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N7OS |
|---|---|
| Molecular Weight | 335.43 g/mol |
| IUPAC Name | N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C14H21N7OS/c1-2-3-7-11-17-18-13(23-11)16-12(22)14(8-5-4-6-9-14)21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22) |
| Standard InChI Key | HWYDXIDAPZSXPK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Introduction
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structure combines a cyclohexanecarboxamide backbone with a butyl group and a thiadiazole ring, along with a tetrazole moiety, which may enhance its biological activity compared to other similar compounds.
Structural Features
The molecular structure of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide includes:
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Cyclohexanecarboxamide backbone: Provides a stable framework for the compound.
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Thiadiazole ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
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Tetrazole moiety: Known for its potential to enhance biological activity.
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Butyl group: Attached to the thiadiazole ring, contributing to the compound's lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N7OS |
| Molecular Weight | Not specified |
| CAS Number | 1212353-73-5 |
Synthesis
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves several key steps, including:
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Starting Materials: Thiadiazole and tetrazole precursors.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Biological Activity
Thiadiazole derivatives, including N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, are of interest due to their potential biological activities:
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Antimicrobial Properties: Thiadiazoles have shown efficacy against various microorganisms.
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Anti-inflammatory Properties: Some thiadiazole derivatives exhibit anti-inflammatory effects.
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Anticancer Properties: Research indicates that these compounds can modulate signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action for N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves interactions with specific biological targets:
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Signaling Pathways: The compound may modulate pathways related to inflammation and cancer by binding to active sites on target proteins.
Analytical Techniques
To confirm the structure and purity of synthesized compounds, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed.
Potential Applications
Given its structural features and potential biological activities, N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is of interest in:
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Medicinal Chemistry: For the development of new drugs.
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Pharmacology: To explore its therapeutic potential.
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